![molecular formula C19H25NO3 B5229311 2-(3,4-dimethoxyphenyl)-N-(4-ethoxybenzyl)ethanamine](/img/structure/B5229311.png)
2-(3,4-dimethoxyphenyl)-N-(4-ethoxybenzyl)ethanamine
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Overview
Description
2-(3,4-dimethoxyphenyl)-N-(4-ethoxybenzyl)ethanamine, also known as 2C-E, is a synthetic psychedelic substance that belongs to the phenethylamine class of compounds. 2C-E was first synthesized by Alexander Shulgin in 1977 and has gained popularity among the research community due to its unique and potent effects.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-(4-ethoxybenzyl)ethanamine is not fully understood, but it is believed to involve the modulation of serotonin signaling in the brain. Specifically, 2-(3,4-dimethoxyphenyl)-N-(4-ethoxybenzyl)ethanamine binds to serotonin receptors and activates them, which leads to changes in neural activity and alterations in perception, mood, and cognition.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(3,4-dimethoxyphenyl)-N-(4-ethoxybenzyl)ethanamine are similar to other psychedelic substances, such as LSD and psilocybin. These effects include altered perception, enhanced creativity, changes in mood, and increased empathy. Additionally, 2-(3,4-dimethoxyphenyl)-N-(4-ethoxybenzyl)ethanamine has been shown to have neuroprotective effects in animal models.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(3,4-dimethoxyphenyl)-N-(4-ethoxybenzyl)ethanamine in lab experiments include its potency, unique effects, and potential for elucidating the mechanisms of action of psychedelic substances. However, the limitations of using 2-(3,4-dimethoxyphenyl)-N-(4-ethoxybenzyl)ethanamine include its potential for abuse and the lack of understanding of its long-term effects.
Future Directions
There are several potential future directions for research on 2-(3,4-dimethoxyphenyl)-N-(4-ethoxybenzyl)ethanamine. These include further investigation into its mechanisms of action, its potential therapeutic uses, and its safety profile. Additionally, research could explore the use of 2-(3,4-dimethoxyphenyl)-N-(4-ethoxybenzyl)ethanamine in combination with other substances, such as psychotherapy or other medications. Overall, 2-(3,4-dimethoxyphenyl)-N-(4-ethoxybenzyl)ethanamine is a promising area of research for understanding the brain and developing new treatments for psychiatric disorders.
Synthesis Methods
The synthesis of 2-(3,4-dimethoxyphenyl)-N-(4-ethoxybenzyl)ethanamine involves the reaction of 3,4-dimethoxyphenylacetonitrile with ethyl benzyl chloride in the presence of a strong base such as potassium hydroxide. This reaction yields the desired product, 2-(3,4-dimethoxyphenyl)-N-(4-ethoxybenzyl)ethanamine, which can be purified through recrystallization.
Scientific Research Applications
2-(3,4-dimethoxyphenyl)-N-(4-ethoxybenzyl)ethanamine has been extensively studied in the field of neuroscience as a potential tool for understanding the mechanisms of action of psychedelic substances. Studies have shown that 2-(3,4-dimethoxyphenyl)-N-(4-ethoxybenzyl)ethanamine binds to serotonin receptors in the brain, which are involved in regulating mood, cognition, and perception.
properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[(4-ethoxyphenyl)methyl]ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3/c1-4-23-17-8-5-16(6-9-17)14-20-12-11-15-7-10-18(21-2)19(13-15)22-3/h5-10,13,20H,4,11-12,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLFXBRFOPYSMJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CNCCC2=CC(=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dimethoxyphenyl)-N-(4-ethoxybenzyl)ethanamine |
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